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Compound of Interest

Compound Name: Pyrathiazine

Cat. No.: B1200695 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

relationship between the structure of a molecule and its biological activity is paramount. This

guide provides a comprehensive comparison of Pyrathiazine analogs, a class of heterocyclic

compounds with promising therapeutic potential. By examining their structural modifications

and the resulting impact on their biological performance, we aim to furnish a valuable resource

for the rational design of more potent and selective drug candidates.

Pyrathiazine, a core structure belonging to the broader family of azaphenothiazines, has

garnered significant interest in medicinal chemistry due to its diverse pharmacological activities,

including antimicrobial and anticancer properties. The strategic modification of the

pyrathiazine scaffold allows for the fine-tuning of its biological profile. This guide synthesizes

experimental data to illuminate the structural determinants of this activity.

Comparative Analysis of Biological Activity
The biological efficacy of Pyrathiazine analogs is profoundly influenced by the nature and

position of substituents on the heterocyclic core. The following tables summarize the

quantitative data from various studies, offering a clear comparison of the performance of

different analogs.

Table 1: Anticancer Activity of Dipyridothiazine Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1200695?utm_src=pdf-interest
https://www.benchchem.com/product/b1200695?utm_src=pdf-body
https://www.benchchem.com/product/b1200695?utm_src=pdf-body
https://www.benchchem.com/product/b1200695?utm_src=pdf-body
https://www.benchchem.com/product/b1200695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
ID

Tricyclic
Ring
System

Substituent
at Thiazine
Nitrogen

Cancer Cell
Line

IC50 (µM) Reference

1a

1,6-

Diazaphenoth

iazine

-H
MCF-7

(Breast)
4.8 µg/mL [1]

1b

1,6-

Diazaphenoth

iazine

Propargyl
MCF-7

(Breast)
3.9 µg/mL [1]

1c

1,6-

Diazaphenoth

iazine

Nitropyridinyl
MCF-7

(Breast)
4.6 µg/mL [1]

1d

1,6-

Diazaphenoth

iazine

Methylpipera

zinylbutynyl

MCF-7

(Breast)
7.5 µg/mL [1]

2a

2,7-

Diazaphenoth

iazine

N-

methylpipera

zine-2-

butynyl

T47D

(Breast)

More potent

than cisplatin
[2]

3a

Dimer of 1,8-

dipyridothiazi

ne

m-Xylene

linker

MDA-MB-231

(Breast)
67.3 [3]

3b

Dimer of 1,6-

dipyridothiazi

ne

m-Xylene

linker

SW480

(Colon)
81-92 [3]

Table 2: Antimicrobial Activity of Azaphenothiazine Analogs
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Compound
ID

Core
Structure

Substituent
Bacterial
Strain

MIC (µg/mL) Reference

4a
Azaphenothia

zine sulfoxide

Varied N-

aminoalkyl
E. coli - [1]

4b

Azaphenothia

zine sulfoxide

(12c)

Specific N-

aminoalkyl
E. coli

4-fold more

potent than

reference

[1]

5a
Azaphenothia

zine sulfone

Varied N-

aminoalkyl

Gram-

negative

bacteria

Selective

activity
[1]

6a

Angular

Azaphenothia

zine

Halogenated E. coli

Active at

lower

concentration

s than

Ampicillin

[4]

6b

Angular

Azaphenothia

zine

Halogenated Bacillus spp.

Favorable

resistance

profile

[4]

Key Signaling Pathways and Experimental
Workflows
To visualize the complex biological processes and experimental designs discussed, the

following diagrams are provided in Graphviz DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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